molecular formula C7H6BrClO B6304893 3-Bromo-2-chloro-5-methylphenol CAS No. 2092623-34-0

3-Bromo-2-chloro-5-methylphenol

Cat. No.: B6304893
CAS No.: 2092623-34-0
M. Wt: 221.48 g/mol
InChI Key: ZDCVJVKRKVDUOO-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methylphenol is an organic compound with the molecular formula C7H6BrClO It is a substituted phenol, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methylphenol typically involves the halogenation of 5-methylphenol. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced onto the benzene ring. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). Chlorination can be performed using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. These processes often use continuous flow reactors and automated systems to control the reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group yields 3-bromo-2-chloro-5-carboxyphenol, while nucleophilic substitution with methoxide yields 3-methoxy-2-chloro-5-methylphenol .

Scientific Research Applications

3-Bromo-2-chloro-5-methylphenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methylphenol involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-5-methylphenol
  • 3-Bromo-2-chlorophenol
  • 2-Chloro-5-methylphenol

Uniqueness

Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .

Properties

IUPAC Name

3-bromo-2-chloro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCVJVKRKVDUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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